Sanguinarine nitrate

Catalog No.
S578872
CAS No.
4752-86-7
M.F
C20H17N2O7+
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sanguinarine nitrate

CAS Number

4752-86-7

Product Name

Sanguinarine nitrate

IUPAC Name

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;nitrate

Molecular Formula

C20H17N2O7+

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C20H14NO4.NO3/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;2-1(3)4/h2-8H,9-10H2,1H3;/q+1;-1

InChI Key

VSJBSQHXURXHMK-UHFFFAOYSA-N

SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[N+](=O)([O-])[O-]

Synonyms

pseudo-chelerythrine, pseudochelerythrine, sanguinarin, sanguinarine, sanguinarine chloride, sanguinarine hydroxide, sanguinarine nitrate, sanguinarine sulfate (1:1), sanguinarine sulfate (2:1), sanguiritrin, sangvinarin, Veadent, Viadent

Canonical SMILES

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[N+](=O)([O-])[O-]

The exact mass of the compound Sanguinarine nitrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59270. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Benzophenanthridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sanguinarine nitrate is a salt form of sanguinarine, a naturally occurring alkaloid found in plants like bloodroot (Sanguinaria canadensis L.) and goldenseal (Hydrastis canadensis L.) []. While sanguinarine itself holds various research interests, sanguinarine nitrate serves as a model system for studying its properties and potential applications. Here's a closer look at its current research uses:

Inhibition of Cytochrome P450 Enzymes

Sanguinarine nitrate has been shown to inhibit the activity of cytochrome P450 enzymes []. These enzymes play a crucial role in the metabolism of various drugs and xenobiotics in the body. Studying the inhibitory effects of sanguinarine nitrate can help scientists understand how it interacts with these enzymes and potentially predict its impact on drug interactions in the body [].

Model System for DNA Binding and Inhibition

Research suggests that sanguinarine nitrate can bind to DNA templates, potentially affecting various cellular processes []. Scientists have used sanguinarine nitrate as a model system to study the mechanisms of DNA binding and inhibition by small molecules. This research can contribute to the development of new drugs that target specific DNA sequences for therapeutic purposes [].

Pro-Apoptotic Properties

Studies have shown that sanguinarine nitrate can induce apoptosis, or programmed cell death, in certain cancer cell lines []. This suggests its potential application in cancer research, where inducing apoptosis in cancer cells is a desired outcome. However, further research is needed to explore its efficacy and safety in this context [].

Sanguinarine nitrate is a chemical compound with the molecular formula C20_{20}H14_{14}N2_{2}O7_{7} and CAS number 4752-86-7. It is derived from sanguinarine, a natural alkaloid found in plants such as bloodroot and mandrake. Sanguinarine nitrate appears as a yellowish powder and is primarily used for research purposes. Its structure includes a benzophenanthridine skeleton, which contributes to its biological activity and potential applications in various fields .

Sanguinarine nitrate exhibits various mechanisms of action depending on the biological context. Research suggests it can disrupt bacterial membranes and inhibit the growth of certain fungi []. Additionally, it may interact with cellular processes like DNA replication [].

Sanguinarine nitrate is considered toxic and can cause harm if ingested or absorbed through the skin []. Studies have documented its potential to cause skin irritation and cell death []. It is crucial to handle this compound with appropriate safety measures in a laboratory setting.

, including:

  • Hydrolysis: In aqueous solutions, sanguinarine nitrate can hydrolyze to form sanguinarine and nitric acid.
  • Redox Reactions: The compound can participate in oxidation-reduction reactions, particularly under acidic or basic conditions.
  • Complexation: Sanguinarine nitrate can form complexes with metal ions, which may influence its solubility and reactivity .

Sanguinarine nitrate exhibits notable biological activities:

  • Antimicrobial Properties: It has been shown to possess antibacterial and antifungal activities, making it a candidate for use in dental products and as a preservative.
  • Anti-inflammatory Effects: Research indicates that sanguinarine nitrate may modulate inflammatory responses, potentially benefiting conditions like arthritis.
  • Cytotoxicity: Studies suggest that it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Sanguinarine nitrate can be synthesized through various methods:

  • Nitration of Sanguinarine: This method involves the nitration of sanguinarine using nitric acid or a mixture of nitric and sulfuric acids under controlled conditions.
  • Extraction from Natural Sources: Sanguinarine can be extracted from plants such as bloodroot, followed by chemical modification to obtain the nitrate form.
  • Chemical Modification: Various synthetic routes can modify the existing sanguinarine structure to introduce the nitrate group .

Sanguinarine nitrate has several applications:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it useful in developing topical treatments and oral care products.
  • Agriculture: It may serve as a natural pesticide due to its toxic effects on certain pests.
  • Research Reagent: Utilized in laboratories for studying cellular processes and interactions due to its biological activity .

Interaction studies involving sanguinarine nitrate have focused on:

  • Drug Interactions: Investigations into how sanguinarine nitrate affects the metabolism of other drugs through cytochrome P450 inhibition.
  • Synergistic Effects: Research exploring its combined effects with other antimicrobial agents to enhance efficacy against resistant strains of bacteria.
  • Cellular Interactions: Studies examining how sanguinarine nitrate interacts with cellular membranes and signaling pathways, influencing apoptosis and inflammatory responses .

Sanguinarine nitrate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundMolecular FormulaBiological ActivityUnique Features
SanguinarineC20_{20}H14_{14}N2_{2}O4_{4}Antimicrobial, cytotoxicBase compound without the nitrate group
ChelerythrineC21_{21}H22_{22}N2_{2}O4_{4}AntimicrobialContains an additional methoxy group
PseudochelerythrineC20_{20}H14_{14}N2_{2}O5_{5}AntimicrobialHydroxylated derivative of sanguinarine
BerberineC20_{20}H19_{19}NO5_{5}Antimicrobial, anti-inflammatoryDifferent alkaloid structure

Sanguinarine nitrate's unique combination of properties makes it particularly valuable in research and therapeutic applications compared to these similar compounds. Its specific nitrated form enhances certain biological activities while maintaining the core functionalities associated with its parent compound, sanguinarine .

Molecular Structure and Formula (C20H14N2O7)

Sanguinarine nitrate is a quaternary benzophenanthridine alkaloid salt with the molecular formula C20H14N2O7 [1] [2] [3]. The compound consists of a sanguinarine cation paired with a nitrate anion, forming a stable ionic complex [4]. The molecular weight of sanguinarine nitrate is 394.34 grams per mole [2] [16] [17]. The chemical structure features a phenanthridinium core system with two methylenedioxy groups positioned at specific locations on the aromatic framework [1] [2].

The compound is systematically named as 13-methyl [1] [3]benzodioxolo[5,6-c] [1] [3]dioxolo[4,5-i]phenanthridin-13-ium nitrate [2] [8]. The Chemical Abstracts Service registry number for sanguinarine nitrate is 4752-86-7 [1] [2] [3]. The compound exhibits a quaternary ammonium structure where the nitrogen atom in the phenanthridinium system carries a permanent positive charge, which is balanced by the nitrate counter-ion [1] [4].

Physical Properties

Physical State and Appearance

Sanguinarine nitrate exists as a crystalline powder at room temperature [5] [6] [18]. The compound exhibits an orange color in its solid form [6] [18] [20]. The material appears as a fine powder with crystalline characteristics when examined under standard laboratory conditions [5] [17] [19]. The orange coloration is attributed to the formation of the sanguinarine nitrate salt, which develops this distinctive hue due to the electronic structure of the phenanthridinium chromophore [20].

Solubility Profile in Various Solvents

Sanguinarine nitrate demonstrates solubility in water, indicating its ionic nature [10] [17]. The compound is also soluble in ethyl alcohol, showing compatibility with polar protic solvents [10] [17]. Additionally, sanguinarine nitrate exhibits solubility in dimethyl sulfoxide, chloroform, dichloromethane, ethyl acetate, and acetone [7] [19]. This broad solubility profile across both polar and moderately polar organic solvents makes the compound suitable for various analytical and research applications [7] [19].

SolventSolubility
WaterSoluble [10] [17]
Ethyl AlcoholSoluble [10] [17]
Dimethyl SulfoxideSoluble [7] [19]
ChloroformSoluble [7] [19]
DichloromethaneSoluble [7] [19]
Ethyl AcetateSoluble [7] [19]
AcetoneSoluble [7] [19]

Melting Point and Thermal Stability

Sanguinarine nitrate exhibits a melting point of 227°C with decomposition [4]. This thermal behavior indicates that the compound undergoes degradation at elevated temperatures rather than forming a clear melt [4]. The decomposition temperature suggests that sanguinarine nitrate has limited thermal stability above this threshold [4]. Under recommended storage conditions, the material remains stable when kept in cool, dry environments away from light [10] [17].

Chemical Reactivity and Stability

Sanguinarine nitrate demonstrates chemical stability under normal ambient conditions and recommended storage parameters [10]. The compound remains stable when stored in sealed containers under cool and dry conditions [10] [17]. The material shows stability under the typical temperature and pressure conditions encountered during standard handling and storage procedures [6].

The compound exhibits potential for violent reactions with strong oxidizing agents [6]. This reactivity profile necessitates careful handling and storage away from incompatible materials [6]. Under normal conditions, sanguinarine nitrate does not present significant hazardous reaction potential, but interactions with strong oxidizers should be avoided [6].

The crystalline powder form of sanguinarine nitrate is not inherently dust explosion capable in its delivered state, although enrichment of fine dust particles could potentially lead to dust explosion hazards under specific conditions [6]. The material shows compatibility with standard laboratory handling procedures when appropriate precautions are maintained [6].

Spectroscopic Characteristics

UV-Visible Spectroscopy

Quaternary benzophenanthridine alkaloids, including sanguinarine derivatives, exhibit characteristic ultraviolet-visible absorption properties [27] [34]. The phenanthridinium chromophore system contributes to the distinctive spectroscopic behavior observed in these compounds [27]. The electronic transitions in the aromatic system result in specific absorption bands that are characteristic of the benzophenanthridine framework [27] [34].

The spectroscopic properties of phenanthridine derivatives are influenced by the electron-donating and electron-withdrawing effects mediated by the nitrogen atoms in the molecular structure [27]. The positive charge present in the phenanthridinium system affects the electron density distribution throughout the aromatic framework, contributing to the observed spectroscopic characteristics [27].

Infrared Spectroscopy Profiles

Infrared spectroscopic analysis of sanguinarine reveals characteristic absorption peaks that provide structural information about the compound [28]. Computational studies using density functional theory methods have identified specific vibrational frequencies for sanguinarine [28]. The infrared spectrum shows absorption peaks at frequencies of 3009.4 and 2984.3 wavenumbers, corresponding to carbon-hydrogen stretching vibrations [28].

Additional significant absorption bands appear at 1501.1, 1471.0, 1275.5, and 1060.6 wavenumbers when analyzed using Møller-Plesset second-order perturbation theory with 6-31G basis set [28]. Alternative computational approaches using density functional theory with B3LYP functional and 6-311G** basis set show comparable results with absorption peaks at 3115.3, 3109.7, 1484.6, 1027.5, and 991.1 wavenumbers [28].

Computational MethodMajor Absorption Peaks (cm⁻¹)
MP2/6-31G3009.4, 2984.3, 1501.1, 1471.0, 1275.5, 1060.6 [28]
B3LYP/6-311G**3115.3, 3109.7, 1484.6, 1027.5, 991.1 [28]

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for sanguinarine and related benzophenanthridine alkaloids [31] [32] [35]. Proton nuclear magnetic resonance studies have been conducted to determine chemical shifts and coupling constants for these compounds [31]. The vicinal coupling constants obtained from spectroscopic analysis provide insights into the conformational characteristics of the molecular framework [31].

Carbon-13 nuclear magnetic resonance spectroscopy has been employed to characterize the carbon framework of sanguinarine derivatives [32] [35]. The nuclear magnetic resonance data clearly demonstrate the basic skeleton characteristic of benzophenanthridine alkaloids [32]. The methylenedioxy groups present in the structure can be identified and positioned using nuclear magnetic resonance techniques [32].

Nitrogen-15 nuclear magnetic resonance spectroscopy has also been utilized to provide comprehensive characterization of the nitrogen-containing portions of the molecular structure [31]. Two-dimensional nuclear magnetic resonance experiments, including heteronuclear multiple quantum coherence and heteronuclear multiple bond correlation techniques, have been employed to establish unambiguous assignments of nuclear magnetic resonance signals [31].

Mass Spectrometric Analysis

Mass spectrometric analysis of sanguinarine and related benzophenanthridine alkaloids provides valuable structural information through fragmentation patterns [26] [33]. High-resolution mass spectrometry techniques, including Orbitrap multistage mass spectrometry, have been employed to characterize these compounds [26]. The molecular ion peak for sanguinarine appears at mass-to-charge ratio 332, corresponding to the protonated molecular ion [11] [15].

Fragmentation analysis reveals characteristic breakdown patterns for benzophenanthridine alkaloids [33]. The loss of substituents at specific positions is characteristic of these molecular systems [33]. Mass spectrometric studies show that sanguinarine exhibits fragmentation with loss of 57 mass units, yielding an intense ion at mass-to-charge ratio 348 [33].

Tandem mass spectrometry experiments using collision-induced dissociation, higher-energy collisional dissociation, and pulsed collision-induced dissociation techniques have been employed to obtain detailed fragmentation information [26]. These approaches provide comprehensive spectral libraries for the identification of benzophenanthridine alkaloids in complex mixtures [26].

Mass Spectrometric TechniqueKey Fragments (m/z)
High-Resolution MS332 (molecular ion) [11] [15]
Tandem MS348, 317, 304, 274, 246 [11] [15]
Fragmentation AnalysisLoss of 57 mass units [33]

Sanguinarine nitrate is naturally distributed across several plant families, with the highest concentrations found in members of the Papaveraceae family. The alkaloid demonstrates significant variation in accumulation patterns, tissue distribution, and concentration levels across different plant species.

Sanguinaria canadensis (Bloodroot)

Sanguinaria canadensis represents the most significant natural source of sanguinarine nitrate, with the rhizome serving as the primary accumulation site [1]. The rhizome contains the highest concentration of alkaloids within the plant, with sanguinarine comprising 36.5% of the total alkaloid pool according to the foundational phytochemical analysis conducted by Slavik and Slavikova [1]. Wild populations of Sanguinaria canadensis demonstrate remarkable variation in sanguinarine content, with rhizome dry weight concentrations ranging from 0.6% to 6.3%, averaging 2.7% [1]. In some exceptional populations, sanguinarine content can reach up to 9% of rhizome dry weight [2].

The distribution of sanguinarine within Sanguinaria canadensis tissues follows a distinct pattern, with the greatest concentration in the rhizome, followed by the roots, and minimal concentrations in the leaves and flowers [1]. This tissue-specific accumulation pattern reflects the plant's defense strategy, concentrating the toxic alkaloid in the most vulnerable underground storage organs. The rhizome of Sanguinaria canadensis measures 2.5 to 10 centimeters in length and up to 4 centimeters in diameter, with a reddish-brown external appearance and distinctive orange-red rootlets [1].

Seasonal variation significantly influences sanguinarine accumulation in Sanguinaria canadensis, with maximum concentrations occurring during flowering and early fruiting periods [1]. This temporal pattern suggests a correlation between reproductive investment and alkaloid production, possibly reflecting increased vulnerability during reproductive phases. Environmental factors also impact alkaloid concentration, with latitude showing a significant effect where alkaloid concentrations reduce above 40 degrees north latitude [1]. Elevation similarly affects sanguinarine production, with most benzophenanthridine alkaloids decreasing with increasing elevation, except for chelerythrine [1].

Genetic factors contribute substantially to alkaloid variation in Sanguinaria canadensis, with clonal genetics accounting for up to 10-fold concentration variance in most benzophenanthridine alkaloids [1]. Individual populations can exhibit significant alkaloid profile variations, with some populations showing exceptional concentrations that exceed average levels by three-fold [1]. Cultivated bloodroot typically produces larger rhizomes than wild specimens but contains lower alkaloid concentrations, possibly due to reduced environmental stress and decreased need for chemical defenses [1].

Argemone mexicana (Mexican Prickly Poppy)

Argemone mexicana represents another significant source of sanguinarine nitrate, with distinctive accumulation patterns that differ from Sanguinaria canadensis. The roots of mature Argemone mexicana plants serve as the primary site of sanguinarine accumulation, containing approximately 1.2 milligrams per gram of dry weight [3]. Seeds constitute another important accumulation site, with mature seeds containing 0.67 milligrams of sanguinarine per gram of seeds [4].

The distribution of sanguinarine within Argemone mexicana seeds reveals a sophisticated protective strategy, with up to 60% of the alkaloid content concentrated in the seed coats [5]. This external localization persists during seedling germination, providing continued protection during the vulnerable early developmental stages. The remaining 40% of sanguinarine content resides in the cotyledons, where it can be partially mobilized to newly formed hypocotyls during seed emergence [5].

Tissue-specific analysis of mature Argemone mexicana plants demonstrates that sanguinarine accumulation follows a distinct pattern, being restricted primarily to roots and mature seeds, while berberine shows broader distribution across both aerial and underground tissues [6]. This differential distribution pattern suggests specialized roles for different alkaloids within the plant's defense system. The roots accumulate similar amounts of both berberine and sanguinarine, approximately 1.2 milligrams per gram of dry weight, while chelerythrine occurs in lower concentrations [3].

The alkaloid content in Argemone mexicana seeds ranges from 22% to 36% of a pale yellow oil known as argemone oil or katkar oil [7]. This oil contains the toxic alkaloids sanguinarine and dihydrosanguinarine, making it unsuitable for human consumption and potentially dangerous when used to adulterate edible oils [7]. Four quaternary isoquinoline alkaloids, including dehydrocorydalmine, jatrorrhizine, columbamine, and oxyberberine, have been isolated from the whole plant [7].

Developmental stage significantly influences alkaloid distribution in Argemone mexicana. During early developmental stages, sanguinarine appears in leaves of young plantlets but is absent in mature plants, while berberine shows the opposite pattern, being absent in underground tissues of developing seedlings but present in mature plant roots [6]. This developmental shift in alkaloid distribution suggests age-related changes in defense strategies and metabolic priorities.

Chelidonium majus (Greater Celandine)

Chelidonium majus demonstrates unique sanguinarine accumulation patterns, with concentrations varying significantly between wild and cultivated specimens. Wild-grown Chelidonium majus aerial parts contain 1.9 ± 2.1 micrograms of sanguinarine per gram of dry weight, while cultivated specimens show substantially higher concentrations of 12.8 ± 3.6 micrograms per gram of dry weight [8]. This six-fold increase in cultivated plants suggests that controlled growing conditions can significantly enhance sanguinarine production.

The alkaloid profile of Chelidonium majus includes twelve different alkaloids, with sanguinarine representing one of the less abundant compounds compared to chelidonine, which serves as the dominant alkaloid [8]. The total alkaloid content in extracts prepared from cultivated Chelidonium majus specimens reaches 450.6 micrograms per gram compared to 222.0 micrograms per gram in wild specimens [8]. This significant increase in total alkaloid content in cultivated plants primarily results from enhanced production of chelidonine, sanguinarine, and chelerythrine.

Seasonal and environmental factors influence alkaloid accumulation in Chelidonium majus, with alkaloid content showing variation throughout the growing season [9]. The concentration of alkaloids ranges from 0.27% to 2.25% in aerial parts and 3% to 4% in the roots [10]. This tissue-specific distribution pattern indicates that roots serve as the primary alkaloid storage organs, similar to other Papaveraceae family members.

The biosynthetic capacity of Chelidonium majus tissues varies significantly, with different plant parts showing distinct transcript accumulation patterns for genes involved in alkaloid biosynthesis [11]. The variation in alkaloid content between individual samples can be substantial, with relative standard deviations exceeding 50% in both cultivated and wild-grown specimens [8]. This high variability suggests that alkaloid production in Chelidonium majus is sensitive to microenvironmental conditions and genetic factors.

Macleaya cordata

Macleaya cordata represents a commercially important source of sanguinarine nitrate, particularly valued for its potential in biotechnological applications. The species demonstrates significant capacity for sanguinarine accumulation, with elicitor-treated plants achieving concentrations of 2.54 ± 0.42 milligrams per gram of dry weight at 120 hours post-treatment [12]. This represents a 10-fold increase compared to untreated control plants, indicating substantial potential for enhanced production through biotechnological approaches.

The distribution of sanguinarine within Macleaya cordata tissues shows relatively uniform accumulation throughout the plant, contrasting with the tissue-specific patterns observed in other species [13]. Both sanguinarine and chelerythrine serve as major alkaloids in Macleaya cordata, with the plant being recognized as the primary commercial source for these compounds [13]. The alkaloid content can be significantly enhanced through elicitor treatment, with methyl jasmonate proving most effective among tested elicitors [12].

Tissue distribution studies following intragastric administration of Macleaya cordata extracts reveal that sanguinarine and chelerythrine distribute throughout various organs, with concentrations in most tissues remaining below 15 nanograms per gram [14]. The liver and spleen show slightly higher concentrations, with chelerythrine reaching 20.64 nanograms per gram in liver tissue 48 hours after dosing [14]. This distribution pattern indicates that the alkaloids can be systemically distributed when administered, though concentrations remain relatively low in most tissues.

The biosynthetic capacity of Macleaya cordata can be enhanced through various biotechnological approaches, including hairy root cultures and elicitor treatment [15]. Hairy root cultures of Macleaya cordata demonstrate higher sanguinarine and dihydrosanguinarine contents compared to wild-type roots, suggesting potential for commercial-scale production [15]. The molecular mechanisms underlying enhanced alkaloid production involve upregulation of key biosynthetic genes, including protopine 6-hydroxylase and dihydrobenzophenanthridine oxidase [12].

Geographical Distribution of Source Plants

The geographical distribution of sanguinarine-containing plants reflects diverse evolutionary origins and ecological adaptations across different continents and climatic zones. Understanding these distribution patterns provides crucial insights into the natural availability of sanguinarine sources and their ecological significance.

Sanguinaria canadensis exhibits a native range extending across eastern North America, from Nova Scotia in the north to northern Florida in the south, and westward to Manitoba, western South Dakota, and eastern Texas [16]. The species demonstrates a patchy distribution pattern throughout its range, preferring rich woodlands and shaded areas with well-drained soils and pH levels between 5 and 7 [16]. The global heritage status rank of G5 and national heritage status rank of N5 indicate that bloodroot remains secure within its native range, though local populations may face pressure from habitat loss and overharvesting [16].

The distribution of Sanguinaria canadensis correlates with specific environmental conditions, including elevation, latitude, and soil chemistry. Populations located above 40 degrees north latitude show significantly reduced alkaloid concentrations, suggesting that climatic factors influence both plant distribution and alkaloid production [1]. The species thrives in deciduous and mixed forests, often forming extensive colonies through rhizome expansion in suitable habitats [17]. Seasonal emergence patterns, with flowers appearing before leaf development, allow the plant to maximize photosynthetic activity during the brief window of early spring sunlight penetration to the forest floor.

Argemone mexicana demonstrates a much broader geographical distribution, reflecting its status as a successful invasive species. The exact native range remains somewhat obscure, but the species is generally considered native to southeastern United States, Mexico, Central America, and the Caribbean region [18]. Through human activity and natural dispersal mechanisms, Argemone mexicana has become naturalized throughout tropical and subtropical regions worldwide, including extensive populations in Africa, Asia, and Australia [19].

The global distribution of Argemone mexicana reflects its exceptional adaptability to disturbed habitats and harsh environmental conditions. The species thrives in areas with limited rainfall and poor soil conditions, making it particularly successful in arid and semi-arid regions [19]. Its presence as an agricultural weed in many tropical countries demonstrates its ability to compete successfully with cultivated plants and establish persistent populations in anthropogenic landscapes. The species shows particular abundance in India, where it plays significant roles in both traditional medicine and agricultural systems [18].

Chelidonium majus exhibits a native distribution across Europe and Asia, with the species subsequently naturalized in North America and other temperate regions [11]. The species demonstrates preference for disturbed habitats, including roadsides, waste places, and areas with human activity [10]. This distribution pattern reflects the species' adaptation to anthropogenic environments and its ability to thrive in habitats modified by human activity.

The distribution of Chelidonium majus correlates with temperate climatic conditions, with the species showing optimal growth in areas with moderate temperatures and adequate moisture [8]. Cultivation of Chelidonium majus for alkaloid production has expanded its distribution beyond natural ranges, with controlled cultivation occurring in various countries for pharmaceutical and research purposes [8]. The species' ability to grow in cultivated conditions while maintaining or enhancing alkaloid production makes it valuable for commercial applications.

Macleaya cordata demonstrates a native distribution primarily in southern China and Japan, with the species originating in regions south of the Yangtze River and north of the Nanling Mountains in China [20]. The species shows preference for mountainous regions with well-drained soils and moderate climatic conditions [13]. Unlike the other species, Macleaya cordata has not established widespread naturalized populations outside its native range, though it is cultivated in various countries for commercial alkaloid production.

The geographical distribution of Macleaya cordata reflects its adaptation to specific ecological conditions found in East Asian mountain ecosystems. The species demonstrates tolerance for various soil types but requires adequate drainage and moderate moisture levels [21]. Commercial cultivation of Macleaya cordata has expanded its presence beyond natural ranges, with plantations established in Europe and North America for alkaloid production [13]. The species' value as a source of natural growth promoters for livestock has driven expansion of cultivation to meet commercial demand.

Comparative Content Analysis Across Plant Species

Comparative analysis of sanguinarine content across different plant species reveals significant variation in alkaloid accumulation patterns, tissue distribution, and concentration levels. These differences reflect evolutionary adaptations, ecological pressures, and metabolic specializations that have shaped alkaloid production in each species.

Sanguinaria canadensis demonstrates the highest sanguinarine concentrations among the studied species, with rhizome dry weight concentrations reaching up to 6.3% in wild populations [1]. The species shows remarkable consistency in prioritizing sanguinarine production, with the alkaloid comprising 36.5% to 44.82% of total alkaloid content [1] [22]. This high concentration and relative abundance indicate that sanguinarine serves as the primary defensive alkaloid in Sanguinaria canadensis, reflecting the species' evolutionary investment in this particular compound.

The seasonal variation in sanguinarine content represents a distinctive feature of Sanguinaria canadensis, with maximum concentrations occurring during flowering and early fruiting periods [1]. This temporal pattern suggests coordination between reproductive investment and defensive alkaloid production, possibly reflecting increased vulnerability during reproductive phases. The species also demonstrates significant population-level variation, with some populations showing sanguinarine concentrations three times higher than average levels [1].

Argemone mexicana exhibits moderate sanguinarine concentrations compared to Sanguinaria canadensis, with roots containing approximately 1.2 milligrams per gram of dry weight [3]. The species demonstrates a more complex alkaloid profile, with sanguinarine representing one component of a diverse array of benzylisoquinoline alkaloids. The tissue-specific distribution pattern in Argemone mexicana shows sanguinarine concentrated primarily in roots and seeds, with seeds containing 0.67 milligrams per gram [4].

The developmental stage significantly influences sanguinarine distribution in Argemone mexicana, with young plantlets showing sanguinarine presence in leaves while mature plants restrict the alkaloid to underground tissues [6]. This ontogenetic shift in alkaloid distribution suggests age-related changes in defense strategies, with young plants requiring aerial protection while mature plants focus defensive resources on root and seed protection.

Chelidonium majus demonstrates the lowest sanguinarine concentrations among the studied species, with wild specimens containing only 1.9 ± 2.1 micrograms per gram of dry weight [8]. However, cultivated specimens show significantly higher concentrations of 12.8 ± 3.6 micrograms per gram, indicating potential for enhancement through agricultural practices [8]. The species allocates relatively less metabolic investment to sanguinarine production compared to other alkaloids, with chelidonine serving as the dominant alkaloid.

The alkaloid profile of Chelidonium majus includes twelve different alkaloids, suggesting a strategy of chemical diversity rather than specialization in sanguinarine production [8]. This diverse alkaloid profile may reflect adaptation to a broader range of environmental challenges, with different alkaloids serving specialized defensive functions. The species demonstrates significant potential for alkaloid enhancement through cultivation, with total alkaloid content doubling in cultivated specimens compared to wild plants [8].

Macleaya cordata shows intermediate sanguinarine concentrations, with elicitor-treated plants achieving 2.54 ± 0.42 milligrams per gram of dry weight [12]. The species demonstrates exceptional responsiveness to elicitor treatment, with methyl jasmonate treatment resulting in 10-fold increases in sanguinarine content [12]. This dramatic response to elicitation suggests that Macleaya cordata possesses robust biosynthetic machinery for sanguinarine production that can be activated under appropriate conditions.

The commercial importance of Macleaya cordata as a sanguinarine source reflects its combination of reasonable baseline concentrations and exceptional potential for enhancement through biotechnological approaches [13]. The species serves as the primary commercial source for sanguinarine and chelerythrine, with established cultivation and processing systems developed for industrial production [15]. The development of hairy root cultures and elicitor treatment protocols has further enhanced the commercial viability of Macleaya cordata as a sanguinarine source.

Comparative analysis reveals that each species has evolved distinct strategies for sanguinarine accumulation and utilization. Sanguinaria canadensis represents a specialist approach, investing heavily in sanguinarine production and achieving the highest concentrations through rhizome storage. Argemone mexicana demonstrates a balanced approach, maintaining moderate sanguinarine levels while producing diverse alkaloid profiles. Chelidonium majus exhibits a generalist strategy, producing low sanguinarine concentrations but maintaining high overall alkaloid diversity. Macleaya cordata shows adaptive flexibility, maintaining moderate baseline levels while possessing exceptional capacity for enhanced production under stimulation.

Ecological Significance in Plant Defense Mechanisms

The ecological significance of sanguinarine in plant defense mechanisms extends beyond simple toxicity, encompassing complex interactions with herbivores, pathogens, and environmental stresses. Understanding these ecological roles provides insights into the evolutionary pressures that have shaped sanguinarine production and the adaptive advantages conferred by this alkaloid.

Sanguinarine functions as a potent phytoalexin, providing chemical defense against a broad spectrum of threats including microorganisms, insect herbivores, and competing plants [23]. The alkaloid's mechanism of action involves DNA intercalation and interaction with sulfhydryl-dependent enzymes and transporters, resulting in cellular toxicity that effectively deters potential threats [23]. The high potency of sanguinarine, being 2.5 times more toxic than dihydrosanguinarine, reflects evolutionary optimization for maximum defensive effectiveness [24].

The tissue-specific distribution of sanguinarine across different plant species reflects strategic allocation of defensive resources to protect the most vulnerable or valuable plant parts. In Sanguinaria canadensis, the concentration of sanguinarine in rhizomes provides protection for the plant's primary storage and reproductive organs [1]. The rhizome represents a significant investment of resources and serves as the foundation for next season's growth, making its protection crucial for plant survival and reproduction.

The protective function of sanguinarine extends to seed protection, particularly evident in Argemone mexicana where 60% of sanguinarine content concentrates in seed coats [5]. This external localization provides immediate protection against seed predators and pathogens while maintaining alkaloid presence during the vulnerable germination period. The persistence of sanguinarine in seed coats during seedling emergence demonstrates the alkaloid's role in protecting developing plants during their most vulnerable life stage.

Seasonal variation in sanguinarine content reflects dynamic responses to changing environmental pressures and resource availability. The peak concentrations during flowering and fruiting periods in Sanguinaria canadensis suggest increased defensive investment during reproductive phases when plants are most vulnerable [1]. This temporal pattern indicates that sanguinarine production is coordinated with plant phenology and resource allocation patterns, optimizing defensive investment when protection is most needed.

The ecological significance of sanguinarine extends to broader ecosystem interactions, including effects on soil microorganisms and plant-plant interactions. Benzophenanthridine alkaloids released into the rhizosphere can influence microbial communities and potentially affect neighboring plants through allelopathic mechanisms [25]. These extended ecological effects suggest that sanguinarine functions not only as a direct defensive compound but also as a mediator of complex ecological interactions.

Environmental factors significantly influence sanguinarine production, with latitude, elevation, and soil chemistry all affecting alkaloid concentrations [1]. The reduction in alkaloid content at higher latitudes and elevations suggests that environmental stresses associated with these conditions may limit alkaloid production or alter the cost-benefit balance of defensive investment. These patterns indicate that sanguinarine production is sensitive to environmental conditions and may be subject to trade-offs with other physiological processes.

The multifunctional nature of sanguinarine and related benzophenanthridine alkaloids extends beyond direct toxicity to include regulatory functions within the plant [25]. These compounds can serve as signaling molecules that regulate defense responses and coordinate protective mechanisms. The integration of sanguinarine production with plant stress responses suggests that the alkaloid functions as part of a sophisticated defensive network rather than as an isolated toxic compound.

The evolution of sanguinarine as a defensive compound reflects the ongoing arms race between plants and their natural enemies. The high potency and broad spectrum of activity suggest that sanguinarine represents an effective solution to multiple selective pressures, providing protection against diverse threats while maintaining acceptable metabolic costs [26]. The persistence of sanguinarine production across distantly related plant families indicates convergent evolution toward this effective defensive strategy.

The ecological significance of sanguinarine extends to its role in plant adaptation to disturbed habitats and anthropogenic environments. Species like Argemone mexicana that produce sanguinarine demonstrate exceptional success in colonizing disturbed areas, suggesting that the alkaloid provides advantages in competitive and stressful environments [19]. This adaptive advantage may contribute to the invasive success of sanguinarine-producing species in novel habitats.

The protective mechanisms mediated by sanguinarine include both direct toxic effects and indirect effects through recruitment of natural enemies of herbivores [27]. The alkaloid's antimicrobial properties provide protection against pathogenic microorganisms while its effects on herbivore behavior and physiology can influence predator-prey dynamics. These multifaceted protective functions demonstrate the complex ecological roles of sanguinarine in natural defense systems.

UNII

BOP122S791

Related CAS

2447-54-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cardiotonic Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4752-86-7

Dates

Last modified: 04-15-2024

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